molecular formula C11H12ClNO B13926699 6-(2-Chloroethyl)-3,4-dihydroquinolin-2(1H)-one CAS No. 133998-89-7

6-(2-Chloroethyl)-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B13926699
CAS No.: 133998-89-7
M. Wt: 209.67 g/mol
InChI Key: KKNZNYQQZOBEKI-UHFFFAOYSA-N
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Description

6-(2-Chloroethyl)-3,4-dihydroquinolin-2(1H)-one is a dihydroquinolinone-based building block intended for research and development purposes. The dihydroquinolinone scaffold is a privileged structure in medicinal chemistry, known for its presence in biologically active molecules and pharmaceutical compounds . For instance, structurally similar quinolinone derivatives serve as key intermediates in synthesizing compounds that target neurological and cardiovascular disorders . Furthermore, this core structure is found in ligands for dopamine receptors, with some analogs demonstrating high binding affinity and selectivity for D2-like receptor subtypes, making them valuable in central nervous system research . The 2-chloroethyl side chain on the quinolinone ring provides a reactive handle for further chemical modifications, allowing researchers to synthesize a diverse array of more complex molecules for studying biological activities and drug efficacy . General synthetic approaches to dihydroquinolinones involve methods such as the reduction of quinolin-2(1H)-ones or cyclization reactions of N-arylacrylamides . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

133998-89-7

Molecular Formula

C11H12ClNO

Molecular Weight

209.67 g/mol

IUPAC Name

6-(2-chloroethyl)-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C11H12ClNO/c12-6-5-8-1-3-10-9(7-8)2-4-11(14)13-10/h1,3,7H,2,4-6H2,(H,13,14)

InChI Key

KKNZNYQQZOBEKI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)CCCl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 6-(2-Chloroethyl)-3,4-dihydroquinolin-2(1H)-one typically involves:

  • Preparation of the 6-hydroxy-3,4-dihydroquinolin-2(1H)-one intermediate.
  • Alkylation of the hydroxy group with a suitable chloroethylating agent.
  • Purification and isolation of the final product.

The key intermediate, 6-hydroxy-3,4-dihydroquinolin-2(1H)-one , is synthesized via intramolecular Friedel-Crafts alkylation of N-(4-methoxyphenyl)-3-chloropropionamide using Lewis acids under controlled conditions.

Preparation of 6-Hydroxy-3,4-dihydroquinolin-2(1H)-one (Key Intermediate)

A highly efficient and high-purity preparation method involves the intramolecular Friedel-Crafts alkylation of N-(4-methoxyphenyl)-3-chloropropionamide using aluminum chloride (AlCl3) as a Lewis acid catalyst in a high boiling solvent such as N,N-dimethylacetamide (DMA) or dimethyl sulfoxide (DMSO) at elevated temperatures (150–160 °C).

Reaction Conditions and Procedure:

Parameter Details
Starting Material N-(4-methoxyphenyl)-3-chloropropionamide (300 g, 1.4 mol)
Solvent N,N-Dimethylacetamide (165 mL, 1.3 eq.)
Catalyst Trichloroaluminum (AlCl3) (760 g, 4 eq.)
Temperature 25 °C to 140 °C during addition; held at 150–160 °C for 2 h
Reaction Time 2 hours at 150–160 °C
Quenching Poured into water, followed by sodium borohydride addition
Yield 92.9%
Purity (HPLC) 99.2%

Mechanistic Notes:

  • The reaction proceeds via intramolecular cyclization and demethylation.
  • The mixture transitions from a cloudy solution to a stirrable slurry, indicating reaction progress.
  • Quenching with sodium borohydride decomposes aluminum salts, facilitating product isolation.
  • Other Lewis acids such as AlBr3, FeCl3, FeBr3, SbF5, TiCl4, SnCl4, and BF3 can be employed, but AlCl3 is preferred for yield and purity.

Alkylation to Form 6-(2-Chloroethyl)-3,4-dihydroquinolin-2(1H)-one

Following the preparation of the hydroxy intermediate, alkylation with a chloroethylating agent (e.g., 2-chloroethyl halides) is performed under basic conditions to introduce the 2-chloroethyl substituent at the 6-position.

Typical Alkylation Procedure:

  • The hydroxy intermediate is suspended with anhydrous potassium carbonate (K2CO3) in an aprotic solvent such as acetone.
  • An excess of 2-chloroethyl halide (e.g., 2-chloroethyl bromide or chloride) is added.
  • The mixture is refluxed for several hours (commonly 6 hours).
  • After cooling, the reaction mixture is filtered, and the filtrate is concentrated.
  • Purification is achieved by silica gel chromatography using petroleum ether/ethyl acetate mixtures as eluents.

Example Reaction Conditions:

Parameter Details
Substrate 6-Hydroxy-3,4-dihydroquinolin-2(1H)-one (0.2 g, 1.23 mmol)
Base Anhydrous potassium carbonate (2 eq, 0.34 g, 2.45 mmol)
Solvent Acetone (20 mL)
Alkylating Agent 2-Chloroethyl halide (30 eq)
Temperature Reflux
Reaction Time 6 hours
Purification Silica gel chromatography (PE/EA 1:1 to 3:1)
Product 6-(2-Chloroethyl)-3,4-dihydroquinolin-2(1H)-one

Alternative Synthetic Routes and Optimization

  • Some patents describe the use of intramolecular Friedel-Crafts alkylation in high-boiling solvents with Lewis acids other than AlCl3, such as FeCl3 or TiCl4, which may affect reaction rates and yields.
  • The alkylation step may also be performed using dibromoalkanes or other haloalkanes, followed by halogen exchange or substitution to achieve the chloroethyl substituent.
  • Purification methods include recrystallization and chromatographic techniques to ensure high purity suitable for pharmaceutical applications.

Research Outcomes and Data Summary

Yield and Purity Data

Step Yield (%) Purity (%) (HPLC) Notes
Intramolecular Friedel-Crafts alkylation to 6-Hydroxy intermediate 92.9 99.2 High concentration, AlCl3 catalyst, DMA solvent, 150–160 °C, 2 h
Alkylation with 2-chloroethyl halide Variable (typically >80) >95 (after purification) Reflux in acetone, K2CO3 base, 6 h

Observations

  • The intramolecular Friedel-Crafts cyclization is highly efficient and produces the intermediate in high purity without requiring chromatographic purification.
  • Alkylation requires excess alkylating agent and base to drive the reaction to completion.
  • Reaction monitoring by TLC or HPLC is essential to optimize reaction times and avoid side products.
  • Quenching and workup steps are critical to decompose Lewis acid complexes and isolate pure products.

Summary Table of Preparation Steps

Step Starting Material Reagents/Conditions Product Yield (%) Purity (%) Reference
1 N-(4-methoxyphenyl)-3-chloropropionamide AlCl3 (4 eq), DMA, 150–160 °C, 2 h, quench with NaBH4 6-Hydroxy-3,4-dihydroquinolin-2(1H)-one 92.9 99.2
2 6-Hydroxy-3,4-dihydroquinolin-2(1H)-one K2CO3 (2 eq), 2-chloroethyl halide (30 eq), acetone reflux 6 h 6-(2-Chloroethyl)-3,4-dihydroquinolin-2(1H)-one >80 >95

Chemical Reactions Analysis

6-(2-Chloroethyl)-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The 2-chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-(2-Chloroethyl)-3,4-dihydroquinolin-2(1H)-one is a synthetic organic compound belonging to the dihydroquinoline family, featuring a chloroethyl substituent at the sixth position of the quinoline ring. It has garnered interest for its potential therapeutic applications, particularly in antimicrobial and anticancer research.

Synthesis
The synthesis of 6-(2-Chloroethyl)-3,4-dihydroquinolin-2(1H)-one typically involves several steps that allow for efficient production of the compound with controlled purity and yield. Common reagents used in these reactions include sodium azide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction.

Potential Therapeutic Applications
The biological activity of 6-(2-Chloroethyl)-3,4-dihydroquinolin-2(1H)-one has been a subject of research due to its potential as a therapeutic agent. Studies indicate that it may exhibit certain biological activities, and its mechanism of action involves interaction with specific molecular targets, modulating biochemical pathways crucial for cell survival and growth.

Applications
6-(2-Chloroethyl)-3,4-dihydroquinolin-2(1H)-one has several applications in various fields:

  • Medicinal Chemistry: It serves as a building block in synthesizing more complex molecules with potential therapeutic properties.
  • Antimicrobial Research: It is used in developing new antimicrobial agents.
  • Anticancer Research: It is utilized in creating novel anticancer drugs.

Research Findings
Research into the interaction of 6-(2-Chloroethyl)-3,4-dihydroquinolin-2(1H)-one with biological systems has revealed insights into its efficacy. Key findings are essential for understanding how this compound can be optimized for therapeutic use.

Structural Similarity
Several compounds share structural similarities with 6-(2-Chloroethyl)-3,4-dihydroquinolin-2(1H)-one:

Compound NameKey Differences
6-(Bromoethyl)-3,4-dihydroquinolin-2(1H)-oneContains a bromoethyl group instead of chloroethyl
6-(Acetyl)-3,4-dihydroquinolin-2(1H)-oneLacks halogen substitution; different reactivity
6-(Chloroacetyl)-3,4-dihydroquinolin-2(1H)-oneHas a chloroacetyl group; different biological activity

Mechanism of Action

The mechanism of action of 6-(2-Chloroethyl)-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets. The 2-chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. The quinoline ring system may also interact with DNA or proteins, contributing to its biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituent(s) Melting Point (°C) Biological Activity Key Reference
6-(2-Chloroethyl)-3,4-dihydroquinolin-2(1H)-one 6-(2-Chloroethyl) Not reported Intermediate for CNS agents
CHNQD-00603 3-Methoxy, 4-hydroxy, 4-phenyl Not reported Osteogenic differentiation
(E)-6-(1-((4H-1,2,4-triazol-4-yl)imino)ethyl)-1-(4-氟BZ)-3,4-dihydroquinolin-2(1H)-one 1-(4-Fluorobenzyl), triazole-imino 290–292 CNS activity (receptor binding)
8-{4-[(6-Phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one 8-Piperazine-phenylpyridinyl Crystalline Dopamine D2/5-HT1A receptor ligand
6-Amino-1-(2-(dimethylamino)ethyl)-8-fluoro-3,4-dihydroquinolin-2(1H)-one 6-Amino, 8-Fluoro, 1-(dimethylaminoethyl) Not reported Antidepressant precursor

Key Observations :

  • Substituent Position: Substitution at the 6-position (e.g., chloroethyl, amino) is common in intermediates for CNS-active agents, while 8-piperazine derivatives (e.g., ) target neuroreceptors.
  • Electron-Withdrawing Groups: The 2-chloroethyl group increases electrophilicity compared to electron-donating groups like methoxy (CHNQD-00603) or amino, which may enhance metabolic stability but reduce solubility .
  • Fluorine Substitution : 8-Fluoro derivatives (e.g., compound 25 in ) exhibit improved blood-brain barrier penetration, a trait absent in the chloroethyl analogue .

Key Observations :

  • The chloroethyl derivative is synthesized via straightforward alkylation but with variable yields (44.8–73.7%), likely due to competing side reactions .
  • Palladium-catalyzed methods (e.g., ) offer higher yields and selectivity for complex substituents like perfluoroalkyl groups.

Physicochemical Properties

  • Solubility: Chloroethyl substituents may reduce aqueous solubility due to increased hydrophobicity, whereas amino or hydroxyl groups (e.g., CHNQD-00603) improve it .
  • Thermal Stability : Triazole-containing derivatives exhibit higher melting points (201–292°C) than the chloroethyl compound, likely due to hydrogen bonding and π-stacking.

Biological Activity

6-(2-Chloroethyl)-3,4-dihydroquinolin-2(1H)-one is a synthetic compound that belongs to the dihydroquinoline family. This compound has gained attention in medicinal chemistry due to its diverse biological activities, particularly its potential applications in antimicrobial and anticancer therapies. The chloroethyl substituent at the sixth position of the quinoline ring is pivotal for its unique chemical properties and biological effects.

Chemical Structure

The structural formula of 6-(2-Chloroethyl)-3,4-dihydroquinolin-2(1H)-one can be represented as follows:

C12H12ClN1O\text{C}_{12}\text{H}_{12}\text{ClN}_1\text{O}

Biological Activity Overview

Research indicates that 6-(2-Chloroethyl)-3,4-dihydroquinolin-2(1H)-one exhibits several biological activities:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains, indicating its potential as an antimicrobial agent.
  • Anticancer Properties : Studies have demonstrated that it can inhibit the proliferation of cancer cell lines, suggesting its utility in cancer treatment.

The exact mechanism of action of 6-(2-Chloroethyl)-3,4-dihydroquinolin-2(1H)-one involves interaction with specific molecular targets within cells. This interaction modulates biochemical pathways crucial for cell survival and growth. For instance, it may disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

Anticancer Activity

A study focusing on the anticancer effects of quinolone derivatives highlighted that similar compounds can induce G2/M phase arrest and apoptosis in various cancer types. For example, 2-phenyl-4-quinolone demonstrated significant anti-proliferative effects across multiple cancer cell lines, including hormone-resistant prostate cancer and hepatocellular carcinoma, with IC50 values ranging from 0.85 to 3.32 µM . Although specific data for 6-(2-Chloroethyl)-3,4-dihydroquinolin-2(1H)-one is limited, its structural similarities suggest comparable mechanisms.

Antimicrobial Activity

Research into related quinolone compounds has shown broad-spectrum antibacterial activity. For instance, derivatives with similar structures have exhibited efficacy against both Gram-positive and Gram-negative bacteria. This activity is often attributed to their ability to inhibit DNA gyrase or topoisomerase IV, enzymes critical for bacterial DNA replication .

Comparative Analysis with Related Compounds

To understand the uniqueness of 6-(2-Chloroethyl)-3,4-dihydroquinolin-2(1H)-one, a comparison with structurally similar compounds is essential:

Compound NameKey Differences
6-(Bromoethyl)-3,4-dihydroquinolin-2(1H)-oneContains a bromoethyl group instead of chloroethyl.
6-(Acetyl)-3,4-dihydroquinolin-2(1H)-oneLacks halogen substitution; different reactivity.
6-(Chloroacetyl)-3,4-dihydroquinolin-2(1H)-oneHas a chloroacetyl group; different biological activity.

The chloroethyl substituent in 6-(2-Chloroethyl)-3,4-dihydroquinolin-2(1H)-one enhances its reactivity and potential biological properties compared to these other derivatives.

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